4'-Chloro-2,2'-dimethylpropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXFXHBLMLLPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons present in a molecule and their immediate electronic environment. The spectrum of 4'-Chloro-2,2'-dimethylpropiophenone is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The aromatic protons on the chlorophenyl ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. This pattern arises from the coupling between adjacent protons on the benzene (B151609) ring. The protons ortho to the carbonyl group (H-2' and H-6') are generally shifted further downfield compared to the protons meta to the carbonyl group (H-3' and H-5') due to the electron-withdrawing nature of the carbonyl group.
The most characteristic signal in the ¹H NMR spectrum is the singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is expected to appear in the upfield region, typically around 1.3 ppm, and its integration value of 9H is a key identifier for this structural feature. The absence of adjacent protons results in a singlet multiplicity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2', H-6' | ~7.7 | d | ~8.5 | 2H |
| H-3', H-5' | ~7.4 | d | ~8.5 | 2H |
| -C(CH₃)₃ | ~1.3 | s | N/A | 9H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tert-butyl group.
The carbonyl carbon (C=O) is typically observed as a singlet in the most downfield region of the spectrum, generally between 190 and 210 ppm. The aromatic carbons will appear in the range of approximately 125 to 140 ppm. The carbon attached to the chlorine atom (C-4') and the carbon to which the acyl group is attached (C-1') will have distinct chemical shifts. The remaining aromatic carbons (C-2', C-6' and C-3', C-5') will also show characteristic signals. The quaternary carbon of the tert-butyl group is expected around 44 ppm, while the methyl carbons of the tert-butyl group will appear further upfield, typically around 28 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~208 |
| C-1' | ~137 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~128 |
| C-4' | ~139 |
| -C(CH₃)₃ | ~44 |
| -C(CH₃)₃ | ~28 |
Multi-dimensional NMR Techniques (e.g., HMQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC), are invaluable for definitively assigning proton and carbon signals. ustc.edu.cn These experiments show correlations between directly attached protons and carbons. For this compound, an HMQC spectrum would show a correlation cross-peak between the singlet at ~1.3 ppm in the ¹H NMR spectrum and the signal at ~28 ppm in the ¹³C NMR spectrum, confirming the assignment of the tert-butyl methyl groups. Similarly, correlations would be observed between the aromatic protons and their directly attached carbons, aiding in the unambiguous assignment of the aromatic signals. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (196.67 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org
Common fragmentation pathways for ketones involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, two primary alpha-cleavage pathways are possible:
Loss of the tert-butyl radical (•C(CH₃)₃), resulting in the formation of the 4-chlorobenzoyl cation with an m/z of 139/141. This is often a very prominent peak in the spectrum.
Loss of the 4-chlorophenyl radical, leading to the formation of the pivaloyl cation ((CH₃)₃C-C=O)⁺ with an m/z of 85.
Further fragmentation of the 4-chlorobenzoyl cation can lead to the loss of carbon monoxide (CO), yielding the 4-chlorophenyl cation with an m/z of 111/113. miamioh.edu
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 196/198 | [C₁₁H₁₃ClO]⁺• | Molecular Ion (M⁺•) |
| 139/141 | [C₇H₄ClO]⁺ | α-cleavage (loss of •C(CH₃)₃) |
| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from [C₇H₄ClO]⁺ |
| 85 | [(CH₃)₃CCO]⁺ | α-cleavage (loss of •C₆H₄Cl) |
| 57 | [C(CH₃)₃]⁺ | Fragmentation of the pivaloyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a sample and confirming the identity of its components.
In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be compared with spectral libraries for identification. The retention time from the gas chromatogram serves as an additional identifying characteristic of the compound under specific analytical conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes. For this compound, the key functional groups include the carbonyl group (C=O), the aromatic ring, the tertiary butyl group, and the carbon-chlorine bond.
The analysis of related aromatic ketones provides a basis for interpreting the FTIR spectrum of this compound. Saturated open-chain ketones typically exhibit a strong carbonyl (C=O) stretching absorption band around 1715 cm⁻¹. researchgate.netresearchgate.net However, when the carbonyl group is conjugated with an aromatic ring, as is the case in propiophenones, this absorption is shifted to a lower wavenumber, generally appearing in the range of 1685-1690 cm⁻¹. researchgate.net This shift is due to the delocalization of π-electrons between the carbonyl group and the aromatic ring, which slightly weakens the C=O bond. In acetophenone (B1666503), a similar aromatic ketone, this strong band is observed at 1686 cm⁻¹. nih.gov
The presence of the aromatic ring is further confirmed by C-H stretching vibrations typically appearing in the 3100-3000 cm⁻¹ region and C-C stretching vibrations within the ring in the 1600-1450 cm⁻¹ range. The tertiary butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. The C-Cl stretching vibration for a chloro-substituted aromatic ring is expected in the 1100-1000 cm⁻¹ region.
Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | Medium-Weak |
| Aliphatic C-H Stretch (t-butyl) | 2980 - 2870 | Strong |
| Carbonyl (C=O) Stretch | ~1685 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-H Bending (t-butyl) | 1470 - 1360 | Medium |
| C-Cl Stretch | 1100 - 1000 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the carbon skeleton and the carbon-chlorine bond.
The C-Cl bond, in particular, often gives rise to a distinct and strong signal in the Raman spectrum. Studies on chlorinated paraffins have shown characteristic Raman peaks for the C-Cl bond in the range of 610-690 cm⁻¹. scispace.com For chlorinated aromatic compounds, these vibrations are also expected in a similar region. The symmetric breathing vibration of the aromatic ring is also typically a strong and sharp band in the Raman spectrum, often observed around 1000 cm⁻¹.
Raman spectroscopy is a powerful tool for studying conformational changes and intermolecular interactions. While experimental Raman spectra for this compound are not widely published, computational studies on similar molecules have demonstrated the utility of this technique in conjunction with theoretical calculations for detailed structural analysis. scispace.comrsc.org
Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch (t-butyl) | 2980 - 2870 | Strong |
| Carbonyl (C=O) Stretch | ~1685 | Weak |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 700 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. Aromatic ketones like this compound exhibit characteristic absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The key chromophore in this molecule is the chlorophenyl ketone moiety. Two primary types of electronic transitions are expected:
n → π* Transition : This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower intensity.
π → π* Transition : This involves the excitation of an electron from a bonding π orbital (of the aromatic ring and the carbonyl group) to an anti-bonding π* orbital. These transitions are generally of higher intensity.
For aromatic ketones, the n → π* transition is often observed as a weaker band at a longer wavelength (lower energy), while the π → π* transition appears as a stronger band at a shorter wavelength (higher energy). The presence of the chlorine atom and the dimethylpropyl group can cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima compared to unsubstituted propiophenone (B1677668). The solvent used for the measurement can also influence the position and intensity of these bands. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of such molecules.
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~250 - 270 | High |
| n → π | ~320 - 340 | Low |
Theoretical and Computational Studies on 4 Chloro 2,2 Dimethylpropiophenone and Substituted Ketones
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of the electronic structure and properties of molecules, providing insights that complement experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method that has been successfully applied to study the structural and electronic properties of a wide range of organic molecules, including ketones. nih.govchemrxiv.org DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry of 4'-chloro-2,2'-dimethylpropiophenone, predicting bond lengths, bond angles, and dihedral angles. chemrxiv.org For instance, studies on similar ketones have used DFT to analyze vibrational frequencies and have shown good agreement with experimental FT-IR and Raman spectra. researchgate.netmdpi.com The application of DFT to this compound would enable a detailed understanding of its ground-state electronic structure and provide a foundation for predicting its reactivity. nih.govchemrxiv.org
Calculation of Electronic Properties (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that provides insights into the molecule's kinetic stability and reactivity. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.com For this compound, theoretical calculations can predict these energy levels and the resulting energy gap, which is instrumental in understanding its electronic transitions and potential applications in areas like materials science. researchgate.netchemrxiv.org
Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for a Substituted Ketone
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| ΔE (HOMO-LUMO Gap) | 4.70 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic ketones.
Determination of Quantum Chemical Parameters
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. chemrxiv.org These quantum chemical parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). chemrxiv.org
Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons.
Chemical Hardness (η) indicates the resistance to change in electron distribution or charge transfer. A higher value of hardness suggests greater stability and lower reactivity. chemrxiv.org
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters are valuable for predicting the reactivity of the molecule in various chemical reactions. chemrxiv.org
Table 2: Illustrative Quantum Chemical Parameters for a Substituted Ketone
| Parameter | Definition | Illustrative Value |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | 4.15 eV |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.35 eV |
| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | 3.67 eV |
Note: The values in this table are illustrative and derived from the example HOMO and LUMO energies provided in Table 1.
Analysis of Charge Distribution
The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom of this compound. irjweb.com This analysis would likely reveal a significant partial positive charge on the carbonyl carbon and a partial negative charge on the carbonyl oxygen, which are characteristic features of ketones. rsc.org The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the charge distribution across the aromatic system.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.gov For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is crucial for identifying the most stable three-dimensional arrangement of its atoms. slideshare.netsapub.org
By systematically rotating the single bonds, particularly the bond between the carbonyl group and the phenyl ring, and the bond between the carbonyl group and the tert-butyl group, a potential energy surface can be generated. This allows for the identification of low-energy conformers. sapub.org Such studies are vital for understanding how the molecule might interact with other molecules, for instance, in a biological system or in the solid state. nih.govnih.gov The steric bulk of the tert-butyl group and the electronic influence of the chloro substituent are expected to play significant roles in determining the preferred conformation. nih.gov
Theoretical Insights into Weak-Bonding Interactions in Ketone Complexes
Beyond the study of the isolated molecule, theoretical methods can provide valuable insights into the non-covalent interactions that govern the formation of complexes involving ketones. Ketones, with their polar carbonyl group, can act as hydrogen bond acceptors. rsc.org Theoretical studies can model the interaction of this compound with hydrogen bond donors, such as water or alcohols, to determine the geometry and strength of these interactions. rsc.org
Prediction of Stereoselectivity and Diastereoselectivity in Ketone Reactions
The prediction of stereochemical outcomes in chemical reactions is a cornerstone of modern organic synthesis, enabling the targeted creation of specific stereoisomers. For prochiral ketones, such as this compound and other substituted ketones, computational and theoretical studies are invaluable tools for forecasting which diastereomer or enantiomer will be preferentially formed. These predictive models are rooted in the fundamental principles of physical organic chemistry and have evolved from qualitative steric models to highly accurate quantitative methods based on quantum chemistry. rsc.org
Early efforts to rationalize the stereochemical course of nucleophilic additions to ketones with α-stereogenic centers led to the development of qualitative guidelines like the Felkin-Anh model. rsc.org This model predicts the major diastereomer by analyzing the steric interactions between the nucleophile and the substituents around the carbonyl group in the transition state. rsc.org While foundational, such models provide a qualitative prediction and have been augmented by more sophisticated computational techniques that offer quantitative insights.
Modern computational chemistry, particularly Density Functional Theory (T), allows for the detailed calculation of transition state structures and their corresponding energies. researchgate.netmdpi.com The stereochemical outcome of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the pathways leading to the different stereoisomeric products. rsc.orgresearchgate.net The product formed via the transition state with the lower energy is predicted to be the major product, and the magnitude of the energy difference allows for a quantitative prediction of the diastereomeric or enantiomeric ratio. rsc.org
A pertinent example of this approach is the combined theoretical and experimental study of diastereoselectivity in the crotylation of various ketones. nih.govresearchgate.net Researchers used DFT calculations at the B3LYP/6-31+G(d) level of theory to model the reaction and predict the product ratios. nih.govresearchgate.net The comparison between the computationally predicted and experimentally observed diastereoselectivities demonstrates the predictive power of these methods. For instance, in the crotylation of butanone with E-crotyltrimethylsilane, calculations correctly predicted the anti diastereomer as the major product. nih.govresearchgate.net
The data below, derived from such a study, illustrates the correlation between computational predictions and experimental outcomes for the crotylation of substituted ketones.
| Ketone Substrate | Crotyl Silane Configuration | Predicted Major Diastereomer | Predicted syn/anti Ratio | Experimental syn/anti Ratio | Computational Method |
|---|---|---|---|---|---|
| Pivaldehyde | E-Crotyltrimethylsilane | syn | >99:1 | >99:1 | B3LYP/6-31+G(d) |
| Pivaldehyde | Z-Crotyltrimethylsilane | syn | 94:6 | >99:1 | B3LYP/6-31+G(d) |
| Butanone | E-Crotyltrimethylsilane | anti | 15:85 | 13:87 | B3LYP/6-31+G(d) |
| Butanone | Z-Crotyltrimethylsilane | anti | 17:83 | 23:77 | B3LYP/6-31+G(d) |
These computational principles are directly applicable to predicting the stereochemical outcomes of reactions involving aromatic ketones like this compound. For example, in the stereoselective reduction of a prochiral ketone to a chiral alcohol, computational modeling can determine the preferred face (Re or Si) for hydride attack. nih.gov Studies on structurally related compounds, such as 3-chloropropiophenone (B135402) and 4-chlorobenzophenone, have utilized biocatalytic systems to achieve highly stereoselective reductions, and the underlying principles of enzyme-substrate interaction can be modeled computationally to rationalize these high selectivities. nih.govacs.org By calculating the energy of the transition states for nucleophilic attack on either prochiral face of the carbonyl carbon of this compound, one could similarly predict the major resulting alcohol enantiomer.
Applications in Advanced Organic Synthesis and Mechanistic Biological Research
Role as Synthetic Intermediates and Building Blocks
Substituted propiophenones are valued in organic chemistry for their utility as versatile intermediates. The reactive ketone and the functionalized aromatic ring allow for a variety of chemical transformations, making them ideal starting materials for more complex molecules.
Propiophenone (B1677668) and its derivatives serve as crucial building blocks in the synthesis of numerous pharmaceutical agents. nih.gov The phenylpropanone backbone is a common structural motif in many therapeutic compounds. nih.gov For instance, related molecules like 4'-methylpropiophenone (B145568) are essential precursors in the legitimate production of certain painkillers and stimulants. nih.gov Similarly, other chlorinated ketones are key intermediates in drug development and manufacturing. chemicalbook.com
The structure of 4'-Chloro-2,2'-dimethylpropiophenone, featuring a chlorinated phenyl ring, makes it a candidate for derivatization into novel therapeutic agents. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While direct synthesis of approved drugs from this compound is not documented in available literature, its potential as a precursor for generating libraries of new chemical entities for drug discovery is substantial. The combination of its substituents could be leveraged by medicinal chemists to design and synthesize novel compounds for screening against various biological targets.
Beyond pharmaceuticals, propiophenone derivatives are employed in the synthesis of a range of specialty chemicals. The reactivity of the ketone group allows for reactions such as oxidation, reduction, and substitution, enabling the creation of diverse chemical products. mdpi.com For example, aromatic ketones are used as photoinitiators in polymer chemistry. mdpi.com
This compound can be considered a valuable intermediate for creating specialized organic molecules. Its specific substitution pattern—a chloro group at the para-position and two methyl groups—could be exploited to produce fine chemicals with tailored properties for applications in materials science or agrochemicals. For instance, the synthesis of 4-chloro-2-methylphenoxyalkanoic acids, which are used as herbicides, involves the chlorination of a substituted phenol, highlighting the importance of chlorinated aromatic structures in the agrochemical industry. sigmaaldrich.com
Mechanistic In Vitro Biological Studies of Propiophenone Derivatives
The structural framework of propiophenone is a recurring feature in molecules investigated for their biological activity. In vitro studies of derivatives provide crucial insights into their mechanisms of action at a molecular level.
Protein Tyrosine Phosphatase 1B (PTP-1B) is a well-validated therapeutic target, particularly for type 2 diabetes and obesity, as it acts as a negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov The inhibition of PTP-1B is a significant area of drug discovery research. sigmaaldrich.com
A number of studies have demonstrated that derivatives of propiophenone and the closely related acetophenone (B1666503) possess PTP-1B inhibitory activity. A series of synthesized propiophenone derivatives were evaluated for their antidiabetic potential, with some compounds showing efficient inhibition of PTP-1B. mdpi.com Similarly, functionalized acetophenones have been synthesized and screened for their PTP-1B inhibitory effects, with several compounds displaying good activity. Given these findings, this compound represents a logical candidate for investigation as a potential PTP-1B inhibitor. The electronic and steric properties conferred by its chloro and dimethyl substituents could lead to potent and selective interactions with the enzyme's active or allosteric sites. sigmaaldrich.com
Table 1: PTP-1B Inhibitory Activity of Selected Propiophenone and Related Derivatives This table presents data for related compounds to illustrate the potential of the chemical class, as direct data for this compound is not available.
| Compound Class | Specific Derivative Example | IC₅₀ (μM) | Inhibition Type | Source |
|---|---|---|---|---|
| Flavonoids | Compound with 2,2-dimethylpyrano ring | >60 | - | nih.gov |
| Dibenzofuran Derivatives | Dibenzofuran with a sulfate (B86663) adduct | 1.7 | - | nih.gov |
| Arylbenzofurans | Mulberrofuran D2 (MD2) | 3.11 ± 0.10 | Non-competitive | |
| Arylbenzofurans | Mulberrofuran D (MD) | 11.61 ± 0.19 | Mixed-type |
Understanding how chemical compounds affect cellular processes is fundamental to developing new therapies. Glucose uptake by cells, a critical process for energy homeostasis, is primarily mediated by glucose transporter proteins (GLUTs). In muscle and fat cells, the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane is a key step stimulated by insulin. Malfunctions in this pathway can lead to insulin resistance.
The investigation of small molecules that can modulate GLUT4 translocation is an active area of research for developing treatments for metabolic disorders. For instance, certain phytochemicals have been shown to increase glucose uptake by enhancing GLUT4 translocation. Since PTP-1B is a known negative regulator of the insulin signaling pathway that controls GLUT4 translocation, compounds that inhibit PTP-1B are prime candidates for studies on glucose metabolism. nih.gov
Although no studies have directly examined the effects of this compound on glucose consumption or GLUT4 translocation, its potential as a PTP-1B inhibitor suggests that it could indirectly influence these processes. Future in vitro studies using cell lines like L6 myotubes or 3T3-L1 adipocytes, which are standard models for studying GLUT4 translocation, would be necessary to determine if this compound or its derivatives can modulate these crucial cellular functions.
Analytical Methodologies for Research Scale Characterization
Chromatographic Separation Techniques
Chromatographic methods are central to assessing the purity of 4'-Chloro-2,2'-dimethylpropiophenone and monitoring its synthesis. These techniques separate the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of non-volatile organic compounds like this compound. In a research context, reversed-phase HPLC is commonly employed. This method allows for the separation of the main compound from closely related impurities that may have formed during synthesis or degradation.
By taking aliquots from a reaction mixture at various time points, HPLC can effectively monitor the progress of a synthesis. This allows researchers to track the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. For purity assessment, a high-resolution column can provide baseline separation of the target analyte from trace-level impurities. The area under the peak for this compound, relative to the total area of all peaks, provides a quantitative measure of its purity.
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an indispensable technique for analyzing volatile and semi-volatile compounds. ajrconline.org It is highly effective for assessing the purity of this compound and identifying any volatile impurities, such as residual solvents from the synthesis and purification process. ajrconline.org
In a typical GC analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The use of a mass spectrometer as a detector provides not only quantitative data but also structural information based on the fragmentation patterns of the eluted compounds, aiding in the unequivocal identification of impurities. ajrconline.org This is crucial for detecting and quantifying residual solvents like dichloromethane (B109758) or toluene (B28343), which are often used in synthetic organic chemistry. ajrconline.org
Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Comprehensive Spectroscopic Profiling for Research Samples
Spectroscopic techniques provide detailed structural information about a molecule. For a research sample of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used to confirm its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group. mdpi.comchemicalbook.com The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon and the carbons of the aromatic ring and the tert-butyl group. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group, typically in the range of 1670-1690 cm⁻¹. Other significant peaks would include those corresponding to C-H bonds of the aromatic and aliphatic parts of the molecule, as well as the C-Cl bond. nist.govnist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. purdue.edu Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the tert-butyl group, resulting in a benzoyl cation fragment, which is a common fragmentation pathway for such ketones. nist.govmassbank.eu
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Data Features |
|---|---|
| ¹H NMR | Signals in the aromatic region (approx. 7.4-7.8 ppm); Singlet for the tert-butyl group (approx. 1.3 ppm) |
| ¹³C NMR | Signal for carbonyl carbon (approx. >190 ppm); Signals for aromatic carbons; Signal for the quaternary carbon and methyl carbons of the tert-butyl group |
| IR (cm⁻¹) | Strong C=O stretch (approx. 1685 cm⁻¹); Aromatic C-H stretches; Aliphatic C-H stretches; C-Cl stretch |
| MS (m/z) | Molecular ion peak; Base peak corresponding to [M-C(CH₃)₃]⁺ fragment |
Development of Analytical Standards for Research Applications
The development of a well-characterized analytical standard is a prerequisite for accurate quantitative analysis in research. An analytical standard for this compound serves as a benchmark against which research samples can be compared.
The process begins with the synthesis of the compound, often through a method like the Friedel-Crafts acylation of chlorobenzene (B131634) with pivaloyl chloride. The crude product must then undergo extensive purification, typically through recrystallization or column chromatography, to achieve a high degree of purity (e.g., >99.5%).
Once purified, the material must be rigorously characterized to confirm its identity and purity, establishing it as a reference standard. This involves the comprehensive application of the analytical techniques described above (HPLC, GC-MS, NMR, IR, and MS). The purity is definitively assigned using a mass balance approach, accounting for chromatographic purity, water content (by Karl Fischer titration), residual solvents (by GC), and non-volatile inorganic impurities. This fully characterized material can then be used with confidence in research applications for the calibration of instruments and the quantification of this compound in various experimental samples.
Q & A
Q. What are the optimal synthetic routes for 4'-Chloro-2,2'-dimethylpropiophenone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor ketones. For example, selective chlorination at the 4'-position can be achieved using AlCl₃ as a catalyst under controlled temperature (0–5°C) to minimize polysubstitution . Purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) ensures >95% purity. Yield optimization requires monitoring reaction kinetics, as prolonged reaction times may lead to byproducts like 2,4-dichloro derivatives .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The ¹H-NMR spectrum shows distinct signals for methyl groups at δ 1.2–1.4 ppm (singlet, 2,2'-dimethyl) and aromatic protons at δ 7.3–7.8 ppm (doublets for para-substituted Cl). ¹³C-NMR confirms the ketone carbonyl at ~200 ppm .
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 196.6 (M+H⁺) and fragment ions at m/z 139 (loss of COCH₃) .
- Chromatography : Use HPLC with a C18 column (retention time ~8.2 min) and UV detection at 254 nm for cross-validation against commercial standards .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : The compound is light-sensitive and prone to hydrolysis in humid environments. Store in amber vials at –20°C under inert gas (N₂/Ar). Periodic FT-IR analysis (monitoring C=O stretch at ~1680 cm⁻¹) detects degradation. Degradation products include 2,2-dimethylpropiophenone (via dechlorination) and carboxylic acids (via oxidation) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2'-dimethyl and 4'-chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The 2,2'-dimethyl groups introduce steric hindrance, limiting access to the ketone moiety in nucleophilic additions. Computational DFT studies (e.g., Gaussian 16, B3LYP/6-31G*) show reduced electrophilicity at the carbonyl carbon (partial charge: +0.32 vs. +0.45 in non-methylated analogs). This necessitates stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures (60–80°C) for efficient reactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 μM against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For mechanistic studies, employ transcriptomics (RNA-seq) to identify differentially expressed genes in bacterial membranes, clarifying whether activity stems from membrane disruption or metabolic inhibition .
Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound analogs?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include 2,4-dichloro isomers (from over-chlorination) and dimerized species. Monitor via GC-MS or LC-MS.
- Optimization : Use substoichiometric Cl₂ (1.1 eq.) and low-temperature (–10°C) conditions to suppress polysubstitution. For dimerization, add radical inhibitors (e.g., BHT) .
- Case Study : In a 2024 study, switching from AlCl₃ to FeCl₃ reduced dimerization by 70% due to milder Lewis acidity .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent parameters (Hammett σ, LogP) with bioactivity. For example, higher LogP (>3.5) correlates with improved blood-brain barrier penetration in neuroactive analogs .
- Docking Studies : AutoDock Vina predicts binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on modifying the 4'-Cl group to hydrogen-bond with active-site residues (e.g., Arg120) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
